molecular formula C10H13NO4S B14537081 (2S)-2-(benzenesulfonamido)butanoic acid CAS No. 62227-52-5

(2S)-2-(benzenesulfonamido)butanoic acid

Cat. No.: B14537081
CAS No.: 62227-52-5
M. Wt: 243.28 g/mol
InChI Key: QHDGPWMINFIDFP-VIFPVBQESA-N
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Description

(2S)-2-(benzenesulfonamido)butanoic acid is an organic compound that features a butanoic acid backbone with a benzenesulfonamido group attached to the second carbon in the (S)-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of benzene with sulfur trioxide and fuming sulfuric acid to produce benzenesulfonic acid . This intermediate can then be reacted with (S)-2-aminobutanoic acid under appropriate conditions to yield (2S)-2-(benzenesulfonamido)butanoic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes followed by purification and crystallization steps to ensure the desired enantiomeric purity and chemical stability. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(benzenesulfonamido)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonamido group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonamido group can yield amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

(2S)-2-(benzenesulfonamido)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-(benzenesulfonamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonamido group can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, modulating their activity. The butanoic acid moiety can also participate in binding interactions, enhancing the compound’s overall affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Lacks the butanoic acid moiety and has different chemical properties.

    (S)-2-aminobutanoic acid: Lacks the benzenesulfonamido group and has different biological activity.

    Benzenesulfonamide: Similar structure but lacks the butanoic acid moiety.

Uniqueness

(2S)-2-(benzenesulfonamido)butanoic acid is unique due to the presence of both the benzenesulfonamido and butanoic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields and makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

62227-52-5

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

(2S)-2-(benzenesulfonamido)butanoic acid

InChI

InChI=1S/C10H13NO4S/c1-2-9(10(12)13)11-16(14,15)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3,(H,12,13)/t9-/m0/s1

InChI Key

QHDGPWMINFIDFP-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1

Canonical SMILES

CCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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